(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(dimethylamino)phenyl]butanamide
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Overview
Description
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, methyl, phenoxy, acetamido, imino, and dimethylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol This intermediate is then reacted with acetic anhydride to form 2-(2-bromo-4-methylphenoxy)acetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25BrN4O3 |
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Molecular Weight |
461.4 g/mol |
IUPAC Name |
(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-[4-(dimethylamino)phenyl]butanamide |
InChI |
InChI=1S/C21H25BrN4O3/c1-14-5-10-19(18(22)11-14)29-13-21(28)25-24-15(2)12-20(27)23-16-6-8-17(9-7-16)26(3)4/h5-11H,12-13H2,1-4H3,(H,23,27)(H,25,28)/b24-15+ |
InChI Key |
RPEBGOCYMAHMEB-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)N(C)C)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)N(C)C)Br |
Origin of Product |
United States |
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